molecular formula C12H17NO4S B7891891 Methyl 3-(tert-butylsulfamoyl)benzoate

Methyl 3-(tert-butylsulfamoyl)benzoate

Cat. No.: B7891891
M. Wt: 271.33 g/mol
InChI Key: OYZRQWCSUBBVGM-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butylsulfamoyl)benzoate (CAS: 1457311-34-0) is a benzoate ester derivative featuring a tert-butylsulfamoyl group at the meta position of the benzene ring. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving tert-butylsulfonamide precursors and methyl 3-(bromomethyl)benzoate intermediates under basic conditions . Its purity (95%) and structural specificity make it valuable in pharmaceutical and agrochemical research, particularly as a precursor for small-molecule inhibitors or bioactive derivatives .

Key properties include:

  • Molecular formula: C₁₂H₁₅NO₄S
  • Molecular weight: 269.32 g/mol
  • Functional groups: Ester (-COOCH₃), sulfonamide (-SO₂NH-t-Bu)

Properties

IUPAC Name

methyl 3-(tert-butylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)13-18(15,16)10-7-5-6-9(8-10)11(14)17-4/h5-8,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZRQWCSUBBVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: 3-(tert-butylsulfamoyl)benzoic acid.

Scientific Research Applications

Methyl 3-(tert-butylsulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations in Methyl Benzoate Derivatives

The tert-butylsulfamoyl group distinguishes this compound from other methyl benzoates. Below is a comparative analysis of structurally related derivatives:

Compound Substituent Molecular Weight (g/mol) Key Applications References
Methyl 3-(trifluoromethyl)benzoate -CF₃ 204.14 Fluorinated intermediates in drug synthesis
Methyl 3-((piperazin-1-yl)methyl)benzoate -CH₂-piperazine 264.30 CNS-targeting ligands
Methyl 3-(cyanomethyl)benzoate -CH₂CN 189.17 Agrochemicals, polymer additives
Methyl 3,4-dimethoxybenzoate -OCH₃ (meta and para) 196.20 Fragrance and flavor industry
Methyl 3-(tert-butylsulfamoyl)benzoate -SO₂NH-t-Bu 269.32 HIV-1 fusion inhibitors, kinase studies

Key Observations :

  • Electronic Effects : The electron-withdrawing sulfamoyl group (-SO₂NH-t-Bu) enhances electrophilicity at the benzene ring compared to electron-donating groups (e.g., -OCH₃ in Methyl 3,4-dimethoxybenzoate), influencing reactivity in substitution reactions .
  • Bioactivity: Sulfonamide-containing derivatives (e.g., this compound) exhibit enhanced binding to enzymatic targets (e.g., HIV-1 glycoproteins) compared to non-sulfonamide analogs like Methyl 3-(cyanomethyl)benzoate .

Physicochemical Properties

Alkyl benzoates generally exhibit low water solubility and moderate thermal stability. However, substituents significantly alter these properties:

Property This compound Methyl Benzoate Ethyl Benzoate
Water Solubility Low (hydrophobic sulfonamide) 0.3 g/L 0.2 g/L
LogP (Octanol/Water) ~2.5 (estimated) 1.96 2.32
Melting Point Not reported -12°C -34°C

Data adapted from alkyl benzoate studies . The tert-butylsulfamoyl group increases molecular weight and hydrophobicity compared to simpler alkyl esters.

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